7-fluoro-2-phenyl-1H-indole
Overview
Description
7-Fluoro-2-phenyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-2-phenyl-1H-indole typically involves the reaction of 2-phenylindole with a fluorinating agent. One common method is the electrophilic substitution reaction, where the indole nucleus undergoes fluorination at the 7-position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the indole to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typical.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while substitution reactions can produce various halogenated or alkylated indole derivatives .
Scientific Research Applications
7-Fluoro-2-phenyl-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-fluoro-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to various receptors and enzymes, leading to its biological effects. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets .
Comparison with Similar Compounds
2-Phenylindole: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-Fluoroindole: Lacks the phenyl group, affecting its overall activity and applications.
5-Fluoro-2-phenylindole: Fluorine atom is positioned differently, leading to variations in reactivity and biological effects.
Uniqueness: 7-Fluoro-2-phenyl-1H-indole is unique due to the combined presence of the fluorine atom and the phenyl group, which enhances its chemical stability, reactivity, and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
7-fluoro-2-phenyl-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAVHQMFAGPJLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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